3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by a bifunctional structure: one benzene ring substituted with a fluorine atom and a methoxy group (3-fluoro-4-methoxybenzenesulfonamide) and a second 4-fluorobenzenesulfonyl group linked via an ethyl bridge to a thiophene ring. Its molecular formula is C₁₉H₁₇F₂NO₅S₂, with a molecular weight of 473.48 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5S3/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFSQVREABNDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or fluorine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide
- Structural Differences : Thiophene replaced by furan; 4-fluorobenzenesulfonyl replaced by 4-methylbenzenesulfonyl.
- Impact: Furan vs. Thiophene: Furan’s lower aromaticity and reduced electronegativity may decrease π-π stacking interactions compared to thiophene. Methyl vs.
- Molecular Weight : 453.50 g/mol (vs. 473.48 g/mol for the target compound) .
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide
- Structural Differences : Thiophene replaced by thiazole; additional methyl group on the benzene ring.
- Impact: Thiazole vs. Methyl Substituent: Increases lipophilicity, possibly improving membrane permeability but reducing aqueous solubility.
- Activity : Thiazole-containing sulfonamides are often explored for antimicrobial or kinase inhibitory activity .
Rotigotine Hydrochloride Derivatives (e.g., (S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine)
- Structural Differences : Tetralin backbone instead of sulfonamide; lacks fluorine and methoxy groups.
3-fluoro-N-[4-(hydroxymethyl)-cyclohexyl]-N,5-dimethylbenzenesulfonamide
- Structural Differences : Cyclohexyl group replaces thiophene-ethyl chain; hydroxymethyl and methyl groups added.
- Hydroxymethyl: Increases polarity (logP -1.2 vs. target compound), improving solubility but reducing membrane permeability .
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Structural Differences: Pyrimidinylamino group replaces fluorinated benzene.
- Impact: Pyrimidine Ring: Enhances hydrogen-bonding and aromatic stacking interactions, useful in enzyme inhibition (e.g., dihydrofolate reductase). Diethylamino Group: Increases basicity (pKa ~8.5), affecting ionization state and bioavailability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₁₇F₂NO₅S₂ | 473.48 | Thiophene, dual sulfonamides, F, OCH₃ | 2.8 | CNS disorders, enzyme inhibition |
| 3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide | C₂₀H₂₀FNO₆S₂ | 453.50 | Furan, 4-methylbenzenesulfonyl | 3.3 | Antimicrobial |
| N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide | C₁₉H₁₈FN₃O₃S₂ | 443.49 | Thiazole, 4-fluorophenyl, CH₃ | 3.1 | Kinase inhibition |
| (S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | C₂₀H₂₆NOS | 329.49 | Thiophene-ethylamine, tetralin | 4.2 | Dopamine agonist (CNS) |
| 3-fluoro-N-[4-(hydroxymethyl)-cyclohexyl]-N,5-dimethylbenzenesulfonamide | C₁₅H₂₂FNO₃S | 315.40 | Cyclohexyl, hydroxymethyl | 1.6 | Anti-inflammatory |
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving sulfonylation, nucleophilic substitution, and purification via column chromatography. Yields for similar compounds range from 28% to 60% .
- Spectroscopic Confirmation : IR and NMR data (e.g., absence of νC=O at 1663–1682 cm⁻¹ in triazole derivatives) validate structural integrity in analogs, suggesting the target compound’s tautomeric stability .
- Biological Relevance : Thiophene-containing sulfonamides () show CNS activity, while fluorinated analogs () exhibit improved metabolic stability due to C-F bond resistance to oxidation .
Biological Activity
3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.49 g/mol. The compound features a sulfonamide functional group, which is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the introduction of fluorine atoms and the formation of sulfonamide linkages. The synthetic route can be optimized to enhance yield and purity.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of sulfonamide derivatives. For instance, compounds similar to 3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide have shown promising results against viral infections such as Hepatitis B and HIV.
Table 1: Antiviral Activity of Related Compounds
| Compound | Virus Targeted | IC50 (nM) | EC50 (nM) |
|---|---|---|---|
| Compound A | HBV | 120 | 7.8 |
| Compound B | HIV | 31 | N/A |
| 3-Fluoro Compound | TBD | TBD | TBD |
Enzyme Inhibition
The biological activity of sulfonamides often correlates with their ability to inhibit specific enzymes. For example, some studies suggest that sulfonamides can inhibit viral polymerases, which are crucial for viral replication.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| HBV Polymerase | Competitive | 0.12 |
| HIV-1 RT | Non-competitive | 0.32 |
Case Studies
- Hepatitis B Virus (HBV) Study : A recent study investigated a series of sulfonamide derivatives, including variations of the target compound, for their efficacy against HBV. The results indicated that certain modifications could enhance antiviral potency while reducing cytotoxicity.
- HIV Study : Another research effort focused on the inhibition of HIV replication using related sulfonamide compounds. The findings revealed that specific structural features significantly impacted antiviral activity, suggesting a structure-activity relationship that could guide future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
